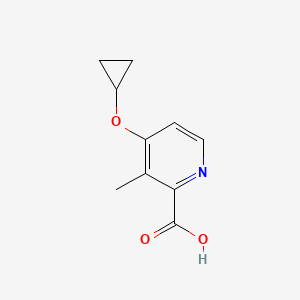
4-Cyclopropoxy-3-methylpicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-methylpicolinic acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound is a derivative of picolinic acid, which is known for its role as a ligand in coordination chemistry and its biological significance as a natural chelator of essential trace elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-methylpicolinic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the use of cyclopropyl bromide and 3-methylpicolinic acid under basic conditions to form the cyclopropoxy derivative . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-methylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted picolinic acid derivatives.
Scientific Research Applications
4-Cyclopropoxy-3-methylpicolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in biological systems as a chelating agent.
Medicine: Explored for its potential therapeutic applications due to its ability to bind metal ions.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-methylpicolinic acid involves its ability to chelate metal ions. The compound can form stable complexes with metal ions such as zinc, copper, and iron, which can influence various biochemical pathways. The molecular targets include metal-dependent enzymes and proteins, where the chelation can modulate their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Methylpicolinic acid: Similar structure but lacks the cyclopropoxy group.
4-Methoxypicolinic acid: Contains a methoxy group instead of a cyclopropoxy group.
4-Nitropicolinic acid: Contains a nitro group, which significantly alters its chemical properties.
Uniqueness
4-Cyclopropoxy-3-methylpicolinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in coordination chemistry and potential therapeutic uses.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-8(14-7-2-3-7)4-5-11-9(6)10(12)13/h4-5,7H,2-3H2,1H3,(H,12,13) |
InChI Key |
FVWPFUJVWMUTFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


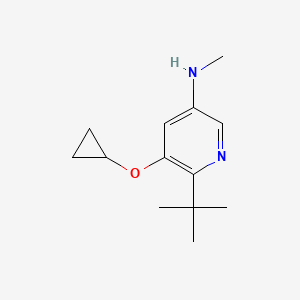



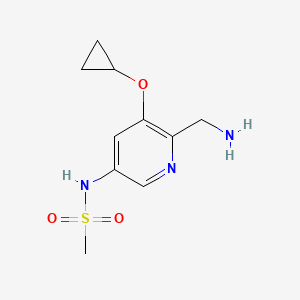
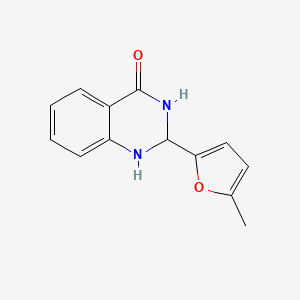
![N,N-diethyl-4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide](/img/structure/B14811227.png)


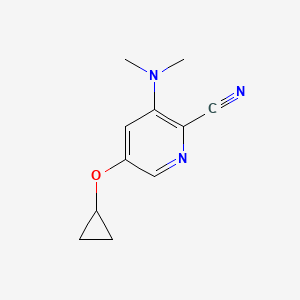

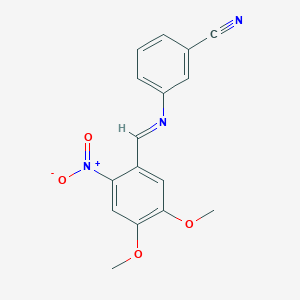
![N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B14811248.png)
![N-[(E)-(2-chlorophenyl)methylidene]-2-methyl-3-nitroaniline](/img/structure/B14811249.png)
